4'-Formylbiphenyl-2-carboxylic acid

Catalog No.
S719280
CAS No.
112804-58-7
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Formylbiphenyl-2-carboxylic acid

CAS Number

112804-58-7

Product Name

4'-Formylbiphenyl-2-carboxylic acid

IUPAC Name

2-(4-formylphenyl)benzoic acid

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H,(H,16,17)

InChI Key

VOHABWOWKDXZIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(=O)O

4’-Formylbiphenyl-2-carboxylic Acid

is a chemical compound with the molecular formula C14H10O3 . It is a white to yellow solid and is often used in scientific research .

Carboxylic acids, such as 4’-Formylbiphenyl-2-carboxylic Acid, are versatile organic compounds and have a wide range of applications in various fields :

4'-Formylbiphenyl-2-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₀O₃ and a CAS number of 112804-58-7. This compound features a biphenyl structure, where a formyl group (-CHO) and a carboxylic acid group (-COOH) are attached to the biphenyl framework. It exists as a white to off-white crystalline solid and is soluble in polar organic solvents. The presence of both the formyl and carboxylic acid functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.

Currently, there's no documented information on the mechanism of action of 4'-FBPCA in biological systems or its interaction with other molecules.

  • No data is available on the toxicity, flammability, or reactivity of 4'-FBPCA. Due to the presence of a carboxylic acid group, it might exhibit mild irritant properties. As with any unknown compound, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Due to the presence of its functional groups:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, potentially leading to the formation of 4'-formylbiphenyl-3-carboxylic acid.
  • Reduction: The aldehyde can also be reduced to an alcohol, yielding 4'-hydroxymethylbiphenyl-2-carboxylic acid.
  • Esterification: Reaction with alcohols in the presence of acid catalysts can form esters, which are important for various applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide.

Several methods can be employed to synthesize 4'-formylbiphenyl-2-carboxylic acid:

  • Friedel-Crafts Acylation: This method involves the acylation of biphenyl using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
  • Reformulation from Biphenyl Derivatives: Starting from other biphenyl derivatives that contain formyl or carboxylic acid groups can lead to this compound through selective reactions.
  • Oxidative Methods: Oxidation of suitable precursors such as 4'-formylbiphenyl can yield this compound through controlled oxidation processes.

4'-Formylbiphenyl-2-carboxylic acid has several potential applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: The compound may be utilized in research settings for studying reaction mechanisms involving biphenyl derivatives.
  • Impurity in Pharmaceuticals: It is noted as an impurity in Telmisartan, an angiotensin II receptor antagonist used for treating hypertension .

Several compounds share structural similarities with 4'-formylbiphenyl-2-carboxylic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4'-Formylbiphenyl-3-carboxylic acidSimilar biphenyl structureDifferent position of carboxylic group
2'-Formylbiphenyl-4-carboxylic acidSimilar biphenyl structureDifferent substitution pattern
4'-Formylbiphenyl-4-carboxylic acidSimilar biphenyl structureDistinct position of both functional groups
4'-Formylbiphenyl-2-methylcarboxylic acidContains a methyl groupPresence of methyl substituent impacts reactivity

The uniqueness of 4'-formylbiphenyl-2-carboxylic acid lies in its specific arrangement of functional groups which influences its reactivity and potential applications compared to other similar compounds.

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Scaffold Assembly

The Suzuki-Miyaura reaction is the cornerstone of biphenyl synthesis, enabling the coupling of halogenated benzoic acid derivatives with formyl-substituted boronic acids.

Optimization of Palladium Catalysts and Ligand Systems

Palladium catalysts dominate Suzuki-Miyaura couplings due to their versatility. Key systems include:

  • C60-TEGs/PdCl2: A fullerene-supported catalyst achieving >90% yield at 0.05 mol% loading in THF/water at 25°C.
  • Pd(PPh3)4: A traditional catalyst requiring higher loading (1–2 mol%) but effective for small-scale syntheses.
  • Palladacycles: Cyclopalladated complexes (e.g., 12a–d) enhance activity for sterically hindered substrates, yielding 85–95% under mild conditions.

Table 1: Catalyst Performance Comparison

CatalystLoading (mol%)Temperature (°C)Yield (%)
C60-TEGs/PdCl20.052592
Pd(PPh3)41.08078
Palladacycle 12a0.510095

Ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) improve functional group tolerance, particularly for aldehyde preservation.

Boronic Acid Substrate Selection and Functional Group Tolerance

4-Formylphenylboronic acid (4-FPBA) is the preferred coupling partner due to its stability and reactivity. Challenges include:

  • Protodeboronation: Minimized using aqueous bases (e.g., K2CO3) in biphasic solvent systems.
  • Aldehyde Stability: Reactions below 80°C prevent formyl degradation.

Case Study: Coupling 2-bromobenzoic acid with 4-FPBA in methanol/water (3:1) at 100°C for 8 minutes yielded 95% product.

Solvent Systems and Reaction Temperature Modulations

Solvent choice balances reactivity and functional group integrity:

  • THF/Water: Enhances boronic acid solubility and catalyst stability.
  • Methanol/Water: Facilitates rapid coupling but risks esterification of the carboxylic acid.
  • Toluene: Preferred for high-temperature reactions with bulky substrates.

Lower temperatures (25–50°C) favor aldehyde retention, while higher temperatures (80–100°C) accelerate coupling but require protective measures.

Ullmann Coupling for Halogenated Precursors

Ullmann coupling, a copper-catalyzed reaction, is pivotal for constructing biaryl bonds in 4'-formylbiphenyl-2-carboxylic acid synthesis. This method typically employs halogenated precursors, such as bromo- or iodo-substituted benzoic acids, which undergo coupling in the presence of a copper catalyst.

In a representative procedure, 2-bromobenzoic acid reacts with aryl thiols under Ullmann conditions (copper bronze, potassium carbonate, DMF, reflux) to yield biaryl products [4]. For 4'-formylbiphenyl-2-carboxylic acid, a brominated precursor (e.g., 2-bromo-4'-formylbiphenyl) could couple with a second aryl halide. The reaction tolerates carboxylic acid groups without protection, as demonstrated in analogous syntheses [4]. Key parameters include:

ParameterConditions
CatalystCopper bronze (26.44 mmol)
BasePotassium carbonate (105.8 mmol)
SolventDMF
TemperatureReflux (~150°C)
Time6 hours
Yield44% (analogous reaction) [4]

The solvent-free Ullmann variant, utilizing copper powder and sand, further enhances sustainability by eliminating volatile organic solvents [3]. This approach reduces environmental impact while maintaining moderate yields.

Negishi Cross-Coupling with Organozinc Reagents

Negishi cross-coupling, involving palladium catalysts and organozinc reagents, remains underexplored for 4'-formylbiphenyl-2-carboxylic acid. However, its success in analogous biphenyl syntheses suggests potential applicability. The reaction typically pairs aryl halides with organozinc compounds, forming carbon-carbon bonds with high selectivity.

For instance, coupling a zincated formylphenyl species with a 2-bromobenzoic acid derivative could yield the target compound. Challenges include managing the reactivity of the carboxylic acid group, which may require transient protection (e.g., as a methyl ester). Despite the absence of direct studies, the method’s versatility in constructing sterically hindered biaryls positions it as a promising avenue for future research.

Iron/Copper-Mediated Coupling for Sustainable Synthesis

Iron/copper co-catalysis merges cost-effectiveness with environmental friendliness, aligning with green chemistry principles. Iron, abundant and low-toxicity, complements copper’s efficacy in mediating aryl couplings.

A solvent-free protocol, as demonstrated in Ullmann-type reactions, employs copper powder and iron additives under thermal activation [3]. For 4'-formylbiphenyl-2-carboxylic acid, this approach could involve heating halogenated precursors with a Fe/Cu catalyst mixture, achieving coupling without solvents. Comparative studies show:

Catalyst SystemYield (%)Reaction Time (h)Temperature (°C)
Copper-only [4]446150
Fe/Cu (hypothetical)~35–408–10130–140

While iron-mediated systems may exhibit slightly lower yields, their reduced environmental footprint and cost justify further optimization.

Directed Ortho-Metalation for Formyl Group Introduction

Directed ortho-metalation (DoM) represents a fundamental synthetic strategy for the regioselective introduction of formyl groups into aromatic systems bearing 4'-formylbiphenyl-2-carboxylic acid structures. This methodology, pioneered independently by Henry Gilman and Georg Wittig in 1940, exploits the coordinating ability of directing metalation groups to achieve site-specific carbon-hydrogen bond activation [1] [2].

The mechanistic framework of directed ortho-metalation involves initial coordination between the heteroatom-containing directing group and the organolithium reagent through a complex-induced proximity effect. In the context of 4'-formylbiphenyl-2-carboxylic acid synthesis, carboxylic acid derivatives, particularly amides and carbamates, serve as potent directing metalation groups [3]. The carboxamide functionality exhibits exceptional directing capability, with the oxygen atom coordinating to lithium while the nitrogen provides additional stabilization through resonance effects.

Synthetic Applications and Mechanistic Insights

The implementation of directed ortho-metalation for formyl group introduction typically employs n-butyllithium or lithium diisopropylamide as the metalating agent at temperatures ranging from -78°C to room temperature. The reaction proceeds through formation of an aryllithium intermediate, which can subsequently be trapped with dimethylformamide to introduce the formyl functionality. This approach demonstrates remarkable regioselectivity, with the metalation occurring exclusively at the position ortho to the directing group.

Research findings indicate that the choice of directing group significantly influences reaction efficiency and selectivity. O-carbamate groups, particularly N,N-diethylcarbamates, exhibit superior directing ability compared to other oxygen-based directing groups, with demonstrated capability to facilitate multiple sequential metalation events. The unique properties of these directing groups enable iterative functionalization protocols, allowing for the construction of polysubstituted aromatic systems through controlled sequential metalation-electrophile quenching sequences.

Substrate Scope and Limitations

The directed ortho-metalation approach shows broad tolerance for various substitution patterns on the biphenyl framework. Studies have demonstrated successful formylation of biphenyl carboxamides bearing electron-donating and electron-withdrawing substituents. However, the presence of strongly electron-withdrawing groups can diminish the nucleophilicity of the aryllithium intermediate, potentially reducing reaction efficiency.

The methodology exhibits particular utility in the preparation of complex biphenyl architectures through combination with cross-coupling strategies. The DoM-cross-coupling fusion approach allows for rapid assembly of substituted biphenyl systems, with the directing group serving dual functions as both a metalation director and a synthetic handle for subsequent transformations.

Vilsmeier-Haack Formylation Reaction Dynamics

The Vilsmeier-Haack formylation represents a cornerstone methodology for introducing formyl groups into electron-rich aromatic systems, including biphenyl carboxylic acid derivatives. This reaction, developed by Anton Vilsmeier and Albrecht Haack in 1927, employs a formamide-phosphorus oxychloride complex to achieve electrophilic aromatic substitution.

Mechanistic Framework and Reagent Formation

The Vilsmeier-Haack reaction proceeds through initial formation of the Vilsmeier reagent, a chloroiminium ion generated from the reaction of N,N-dimethylformamide with phosphorus oxychloride. The mechanism involves nucleophilic attack of the formamide nitrogen on phosphorus, followed by chloride displacement to form the electrophilic species. This reagent demonstrates enhanced electrophilicity compared to traditional acyl chlorides, enabling formylation of moderately activated aromatic systems.

The reaction dynamics are governed by several key factors, including the electronic character of the aromatic substrate, solvent polarity, and reaction temperature. Kinetic studies reveal that the Vilsmeier-Haack reaction exhibits high selectivity, with a ρ value of -7.3 for formylation of thiophene derivatives, indicating strong dependence on substrate electronics. The reaction rate shows minimal dependence on solvent polarity, suggesting that the rate-determining step involves formation of the σ-complex rather than charge separation.

Substrate Requirements and Selectivity

The Vilsmeier-Haack formylation requires electron-rich aromatic systems for efficient reaction. The methodology demonstrates particular utility for phenols, anilines, and other activated aromatics, with regioselectivity governed by electronic and steric factors. In the context of biphenyl carboxylic acid derivatives, the reaction typically proceeds at the position para to electron-donating substituents, providing predictable regioselectivity.

Recent developments have enhanced the scope and efficiency of Vilsmeier-Haack formylation through the incorporation of transition metal catalysts. Studies demonstrate that copper(II), nickel(II), cobalt(II), cadmium(II), and zinc(II) salts can serve as effective catalysts for phenol formylation, providing improved yields and milder reaction conditions. These catalytic systems enable formylation of less activated substrates while maintaining high regioselectivity.

Optimization and Practical Considerations

The optimization of Vilsmeier-Haack formylation involves careful consideration of reaction parameters, including temperature, reagent stoichiometry, and reaction time. Typical reaction conditions employ 1.2-2.0 equivalents of the Vilsmeier reagent at temperatures ranging from 0°C to 100°C. The reaction time varies from 30 minutes to several hours, depending on substrate reactivity and desired conversion.

The workup procedure requires careful hydrolysis of the iminium intermediate to release the free aldehyde. This is typically accomplished through treatment with aqueous base, followed by acidification to neutralize any remaining formamide derivatives. The mild nature of this deprotection step represents a significant advantage over alternative formylation methods that may require harsh conditions for product isolation.

Protecting Group Strategies for Carboxylic Acid Moieties

The protection of carboxylic acid functionalities represents a critical consideration in the synthesis of 4'-formylbiphenyl-2-carboxylic acid derivatives, particularly during multi-step synthetic sequences involving potentially incompatible reaction conditions. The strategic selection and implementation of protecting groups enables selective manipulation of other functional groups while preserving the carboxylic acid moiety for subsequent synthetic transformations.

Ester-Based Protecting Groups

Methyl and Ethyl Esters constitute the most commonly employed protecting groups for carboxylic acids due to their ease of formation and removal. These esters are typically prepared through Fischer esterification using the corresponding alcohol in the presence of acid catalysts, or through treatment with diazomethane for methyl esters. The deprotection is accomplished through basic or acidic hydrolysis, with yields typically exceeding 90% under optimized conditions.

However, the use of simple alkyl esters presents limitations in complex synthetic sequences due to their susceptibility to both acidic and basic conditions. This dual lability can result in premature deprotection during synthetic manipulations, necessitating the use of more robust protecting groups in sensitive applications.

Tertiary Butyl Esters offer enhanced stability compared to primary alkyl esters, with selective cleavage achieved under mildly acidic conditions using trifluoroacetic acid or dilute hydrochloric acid. The bulky nature of the tert-butyl group provides steric protection against nucleophilic attack, while the tertiary carbocation formed during deprotection is stabilized through hyperconjugation. This protecting group demonstrates particular utility in syntheses involving strong bases or nucleophiles that would otherwise cause premature ester hydrolysis.

Benzyl Esters represent another important class of carboxylic acid protecting groups, with formation typically achieved through reaction with benzyl bromide in the presence of base or through coupling with benzyl alcohol using carbodiimide activation. The deprotection proceeds through catalytic hydrogenolysis using palladium on carbon or through treatment with hydrogen bromide in acetic acid. The orthogonal nature of benzyl ester deprotection relative to other common protecting groups makes this strategy particularly valuable in complex synthetic applications.

Specialized Protecting Groups

Trimethylsilyl Esters offer unique advantages through their selective cleavage with fluoride ions, providing orthogonal deprotection conditions that are compatible with most other functional groups. The formation of silyl esters proceeds readily through treatment with trimethylsilyl chloride in the presence of base, while deprotection is achieved using tetrabutylammonium fluoride or potassium carbonate in aqueous methanol.

Allyl Esters provide another orthogonal protecting group option, with deprotection accomplished through palladium-catalyzed processes that are compatible with a wide range of functional groups. The formation of allyl esters typically employs allyl bromide in the presence of base, while deprotection utilizes palladium tetrakis(triphenylphosphine) or related catalysts under mild conditions.

Advanced Protecting Group Strategies

Recent developments in protecting group chemistry have introduced several innovative approaches that address specific synthetic challenges. The dM-Dim protecting group (dimethyl-1,3-dithian-2-ylmethyl) offers oxidative deprotection conditions that are orthogonal to traditional acid, base, and hydrogenolysis methods. This protecting group demonstrates exceptional stability under a wide range of conditions while providing clean deprotection through treatment with sodium periodate.

The supersilyl protecting group has emerged as a particularly powerful tool for carboxylic acid protection, offering unprecedented stability toward organometallic reagents and harsh reaction conditions. This protecting group can be removed through mild photolytic conditions, providing unique orthogonality in synthetic applications requiring extreme stability.

Strategic Implementation and Selection Criteria

The selection of appropriate protecting groups requires careful consideration of the planned synthetic transformations and the stability requirements of the target molecule. Key factors include the nature of subsequent reactions, the presence of other functional groups, and the desired deprotection conditions. The concept of orthogonal protection is particularly important in complex syntheses, where multiple protecting groups must be removed selectively without affecting other protected functionalities.

The implementation of protecting group strategies in 4'-formylbiphenyl-2-carboxylic acid synthesis must account for the potential reactivity of the formyl group toward nucleophiles and reducing agents. This consideration often necessitates the use of protecting groups that are stable under the conditions required for formyl group manipulation, while still permitting selective deprotection when desired.

Synthetic Methods Comparison for 4'-Formylbiphenyl-2-carboxylic Acid
MethodTypical Yield (%)Reaction Temperature (°C)Catalyst/ReagentSubstrate RequirementsSelectivity
Directed Ortho-Metalation60-85-78 to 25n-BuLi, LDADirecting group presentHigh ortho-selectivity
Vilsmeier-Haack Formylation70-9025-100DMF/POCl₃Electron-rich arenesModerate regioselectivity
Suzuki-Miyaura Coupling65-9580-150Pd(PPh₃)₄Aryl halides + boronic acidsHigh coupling efficiency
Ullmann Coupling44-60150Cu bronzeAryl halidesModerate selectivity
Cross-Coupling Post-Functionalization75-9280-120Pd/C, Pd(OAc)₂Pre-formed biphenylSite-specific
Carboxylic Acid Protecting Groups
Protecting GroupFormation ConditionsDeprotection ConditionsStabilityAdvantages
Methyl EsterMeOH/H⁺ or CH₂N₂Aq. NaOH or H⁺Acid/base labileSimple, inexpensive
Ethyl EsterEtOH/H⁺Aq. NaOH or H⁺Acid/base labileSimple, inexpensive
tert-Butyl EsterIsobutene/H⁺TFA or aq. H⁺Acid labileBulky, selective
Benzyl EsterBnOH/DCCH₂/Pd-C or HBr/AcOHHydrogenolysisMild deprotection
Trimethylsilyl EsterMe₃SiCl/PyBu₄N⁺F⁻ or K₂CO₃Fluoride labileFluoride specific
Allyl EsterAllyl-Br/K₂CO₃Pd(PPh₃)₄Pd-catalyzedMetal-free removal
3-Methylbut-2-enoyl EsterMild conditionsI₂/cyclohexane, RTIodine cleavageVery mild conditions
dM-Dim EsterRoom temperatureNaIO₄/THF-H₂OOxidatively labileOrthogonal to acid/base
Supersilyl EsterMild conditionsPhotolysisPhotolabileExceptional stability

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4'-Formyl[1,1'-biphenyl]-2-carboxylic acid

Dates

Last modified: 08-15-2023

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